(R)-2-(1-Amino-2,2,2-trifluoroethyl)-5-bromophenol hcl
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Overview
Description
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL is a synthetic organic compound that features a trifluoroethyl group, a bromine atom, and an amino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL typically involves the following steps:
Starting Materials: The synthesis begins with a phenol derivative that has a bromine atom at the 5-position.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoroethylating agent.
Amination: The amino group is introduced through a reductive amination process, where an amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Bioconjugation: The amino group allows for conjugation with biomolecules.
Medicine
Drug Development: Potential use in the development of pharmaceuticals targeting specific pathways.
Diagnostics: Used in the synthesis of diagnostic agents.
Industry
Materials Science: Utilized in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity, while the amino group can participate in hydrogen bonding. The bromine atom may also play a role in the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-4-BROMOPHENOLHCL: Similar structure but with the bromine atom at the 4-position.
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-CHLOROPHENOLHCL: Similar structure but with a chlorine atom instead of bromine.
®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-IODOPHENOLHCL: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The unique combination of the trifluoroethyl group, bromine atom, and amino group in ®-2-(1-AMINO-2,2,2-TRIFLUOROETHYL)-5-BROMOPHENOLHCL imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrF3NO |
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Molecular Weight |
270.05 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2,2,2-trifluoroethyl]-5-bromophenol |
InChI |
InChI=1S/C8H7BrF3NO/c9-4-1-2-5(6(14)3-4)7(13)8(10,11)12/h1-3,7,14H,13H2/t7-/m1/s1 |
InChI Key |
QASXNQUVZLASNT-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Br)O)[C@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)C(C(F)(F)F)N |
Origin of Product |
United States |
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